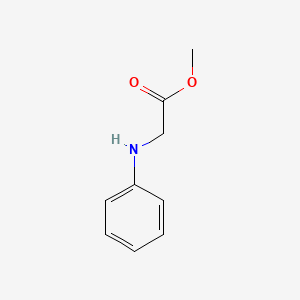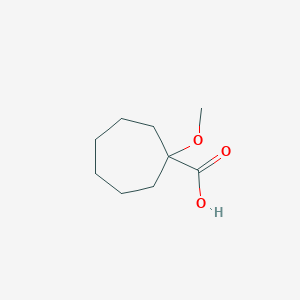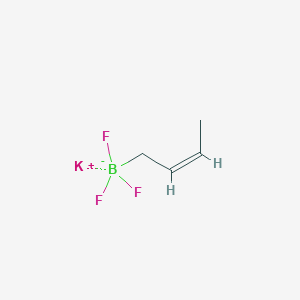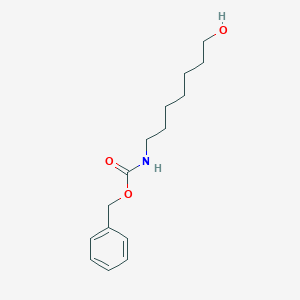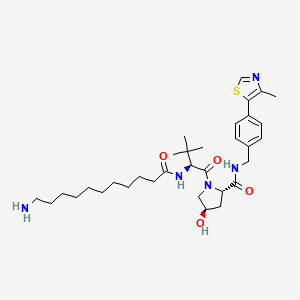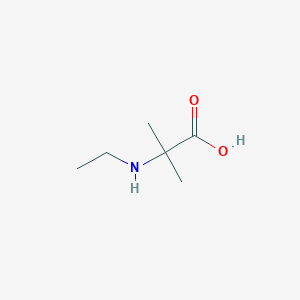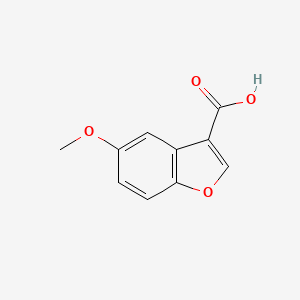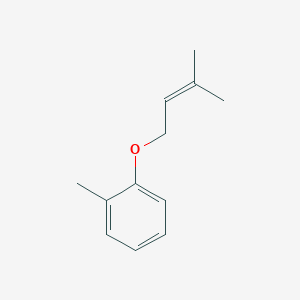
Ether, 3-methyl-2-butenyl o-tolyl
描述
Ether, 3-methyl-2-butenyl o-tolyl: is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific ether has a 3-methyl-2-butenyl group and an o-tolyl group attached to the oxygen atom. Ethers are generally known for their relatively low reactivity compared to alcohols and phenols, making them useful solvents and intermediates in organic synthesis .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The compound may also undergo free radical substitution reactions .
Biochemical Pathways
The compound likely affects several biochemical pathways. For instance, it may be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many secondary metabolites . It may also participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Its molecular weight (162228 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Similar compounds have been known to exhibit antifungal activity . For instance, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a derivative of this compound, has shown significant antifungal activity against Candida albicans .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress can enhance the biosynthesis of similar compounds . .
准备方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For Ether, 3-methyl-2-butenyl o-tolyl, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Acid-Catalyzed Dehydration: This method is typically used for symmetrical ethers but can be adapted for unsymmetrical ethers like this compound.
Industrial Production Methods: Industrial production of ethers often involves large-scale Williamson ether synthesis due to its efficiency and relatively mild reaction conditions. The choice of reagents and conditions can be tailored to optimize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Ethers can undergo oxidation reactions, although they are generally less reactive than alcohols. Common oxidizing agents include peroxides and molecular oxygen.
Substitution: Ethers can participate in substitution reactions, particularly under acidic conditions where the ether oxygen can be protonated to form a good leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H_2O_2), molecular oxygen (O_2).
Acidic Conditions: Sulfuric acid (H_2SO_4), hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the specific conditions and reagents used.
Substitution: Formation of alkyl halides and alcohols.
科学研究应用
Chemistry: Ether, 3-methyl-2-butenyl o-tolyl is used as a solvent and intermediate in organic synthesis. Its relatively low reactivity makes it suitable for reactions where more reactive solvents might interfere.
Biology and Medicine:
Industry: Ethers are widely used as solvents in the chemical industry due to their ability to dissolve a wide range of organic compounds. They are also used in the production of various chemicals and materials.
相似化合物的比较
Methyl propyl ether: Similar in structure but with different alkyl groups attached to the oxygen atom.
Diethyl ether: A common ether with two ethyl groups attached to the oxygen atom.
Anisole (methyl phenyl ether): An aromatic ether with a methoxy group attached to a phenyl ring.
Uniqueness: Ether, 3-methyl-2-butenyl o-tolyl is unique due to the presence of both an aliphatic and an aromatic group attached to the oxygen atom. This combination can influence its reactivity and solubility properties, making it distinct from simpler ethers like diethyl ether or anisole .
属性
IUPAC Name |
1-methyl-2-(3-methylbut-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)8-9-13-12-7-5-4-6-11(12)3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNQFWQFZLMSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


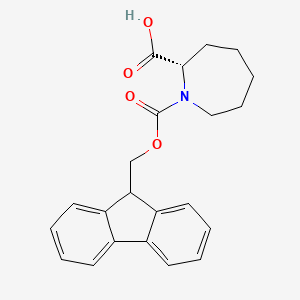

![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)
